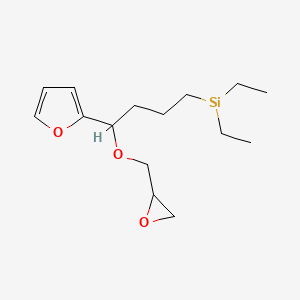![molecular formula C14H28IN B14580988 2-Azoniaspiro[4.5]decane, 2-methyl-2-(2-methylpropyl)-, iodide CAS No. 61589-06-8](/img/structure/B14580988.png)
2-Azoniaspiro[4.5]decane, 2-methyl-2-(2-methylpropyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azoniaspiro[4.5]decane, 2-methyl-2-(2-methylpropyl)-, iodide is a chemical compound known for its unique spiro structure, which consists of two rings connected by a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azoniaspiro[4.5]decane, 2-methyl-2-(2-methylpropyl)-, iodide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound . The process involves alkylation and heterocyclization steps, which are crucial for the formation of the spiro structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of commercially available reagents and optimized reaction conditions ensures the efficient production of the compound. The process may also involve purification steps to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Azoniaspiro[4.5]decane, 2-methyl-2-(2-methylpropyl)-, iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated compounds .
Scientific Research Applications
2-Azoniaspiro[4.5]decane, 2-methyl-2-(2-methylpropyl)-, iodide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of biologically active compounds. In biology and medicine, it is studied for its potential therapeutic properties, including its use as an inhibitor of specific enzymes and receptors . In industry, the compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Azoniaspiro[4.5]decane, 2-methyl-2-(2-methylpropyl)-, iodide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other spiro derivatives such as 8-oxa-2-azaspiro[4.5]decane and 2,8-diazaspiro[4.5]decane . These compounds share the spiro structure but differ in their substituents and functional groups.
Uniqueness: The uniqueness of 2-Azoniaspiro[4.5]decane, 2-methyl-2-(2-methylpropyl)-, iodide lies in its specific substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
61589-06-8 |
|---|---|
Molecular Formula |
C14H28IN |
Molecular Weight |
337.28 g/mol |
IUPAC Name |
2-methyl-2-(2-methylpropyl)-2-azoniaspiro[4.5]decane;iodide |
InChI |
InChI=1S/C14H28N.HI/c1-13(2)11-15(3)10-9-14(12-15)7-5-4-6-8-14;/h13H,4-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WYPZNCOEMURSNM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C[N+]1(CCC2(C1)CCCCC2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


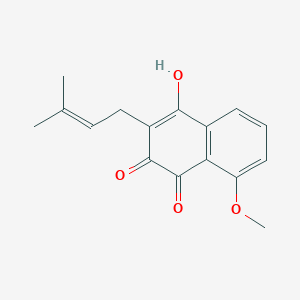
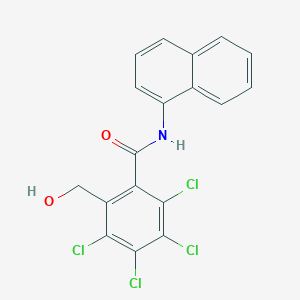
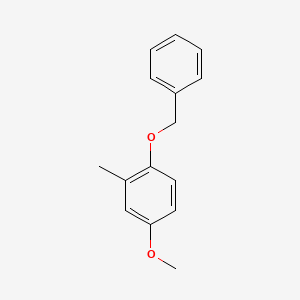
![Propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester](/img/structure/B14580935.png)
![2-Cyano-N-(ethylcarbamoyl)-2-{[(prop-2-en-1-yl)oxy]imino}acetamide](/img/structure/B14580942.png)
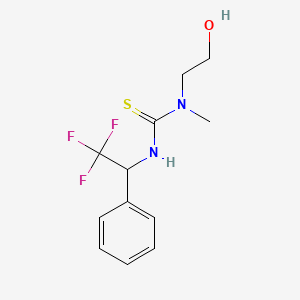
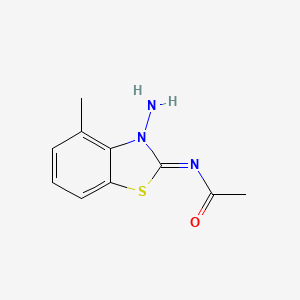
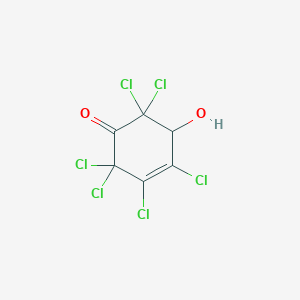
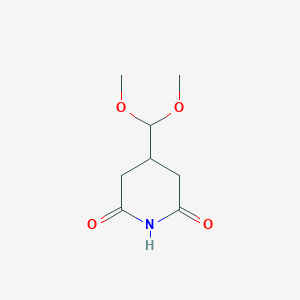
![2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B14581003.png)
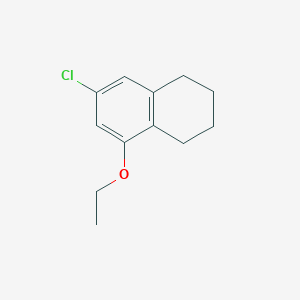
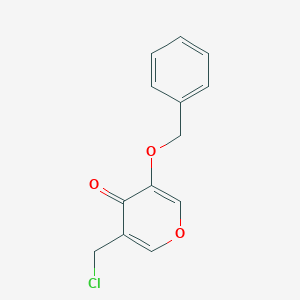
![N-[7-Chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14581021.png)
